5'-Hydroxypropranolol
Description
Significance of 5-Hydroxy Propranolol (B1214883) as a Metabolite in Drug Metabolism Research
The formation of 5-hydroxy propranolol is a key area of study in understanding the variability of drug response among individuals. This is largely due to the genetic polymorphisms of the enzymes responsible for its production, which can lead to differences in metabolite concentrations and, consequently, clinical outcomes. fu-berlin.de The study of this metabolite also extends to the development of new synthetic methods, with researchers engineering enzymes to produce 5-hydroxy propranolol efficiently for further investigation. researchgate.netacs.org
Overview of Propranolol Metabolism and 5-Hydroxy Propranolol Formation Pathways
Propranolol undergoes extensive metabolism, primarily in the liver. The main metabolic pathways include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation. wikipedia.org The formation of 5-hydroxy propranolol occurs through aromatic hydroxylation of the naphthalene (B1677914) ring. nih.gov
The primary enzyme responsible for the hydroxylation of propranolol at the 5-position is Cytochrome P450 2D6 (CYP2D6). caymanchem.comfu-berlin.denih.gov While CYP2D6 is the main catalyst for this reaction, other cytochrome P450 isozymes, such as CYP1A2, are primarily involved in other metabolic pathways like N-desisopropylation. nih.gov Studies have shown a strong correlation between the activity of propranolol 5-hydroxylase and the content of CYP2D6 in human liver microsomes. nih.gov
Once formed, 5-hydroxy propranolol can undergo further metabolism through glucuronidation, a phase II metabolic reaction. nih.govnih.gov Several Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, have been identified as being involved in the glucuronidation of 5-hydroxy propranolol. nih.govnih.gov This process increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov Interestingly, research has also suggested a mutual modulation of activities between CYP2D6 and certain UGTs during propranolol metabolism, which can influence the yield of 5-hydroxypropranolol. nih.govmdpi.com
Table 1: Key Enzymes in 5-Hydroxy Propranolol Metabolism
| Metabolic Step | Enzyme Family | Specific Enzymes Involved | Primary Function |
|---|---|---|---|
| Formation (Hydroxylation) | Cytochrome P450 | CYP2D6 | Catalyzes the hydroxylation of propranolol to form 5-hydroxy propranolol. caymanchem.comnih.gov |
| Further Metabolism (Glucuronidation) | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 | Conjugates glucuronic acid to 5-hydroxy propranolol to facilitate excretion. nih.govnih.gov |
Table 2: Investigated Metabolic Pathways of Propranolol
| Metabolic Pathway | Primary Metabolite(s) | Key Enzymes |
|---|---|---|
| Aromatic Hydroxylation | 4-hydroxypropranolol, 5-hydroxypropranolol, 7-hydroxypropranolol | CYP2D6. wikipedia.orgnih.gov |
| N-Dealkylation | N-desisopropylpropranolol | CYP1A2. wikipedia.orgnih.gov |
| Side-chain Oxidation | α-naphthoxylactic acid | Not specified in provided context. |
| Glucuronidation | Propranolol glucuronide | UGTs. wikipedia.org |
Structure
3D Structure
Propriétés
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
| Record name | 5′-Hydroxypropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
| Record name | 5′-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Hydroxypropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Biotransformation and Metabolic Pathways of 5 Hydroxy Propranolol
Cytochrome P450-Mediated Hydroxylation of Propranolol (B1214883) to 5-Hydroxy Propranolol
The initial and rate-limiting step in the formation of 5-Hydroxy Propranolol is the hydroxylation of the naphthalene (B1677914) ring of propranolol. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver.
Role of Cytochrome P450 2D6 (CYP2D6) in 5-Hydroxylation
The principal enzyme responsible for the 5-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6). nih.govcaymanchem.com Studies using human liver microsomes and recombinant CYP2D6 have consistently demonstrated its primary role in this metabolic pathway. nih.govnih.gov The activity of propranolol 5-hydroxylase shows a strong correlation with the immunochemically determined content of CYP2D6 in human liver microsomes. nih.gov Furthermore, quinidine, a specific inhibitor of CYP2D6, has been shown to selectively inhibit the 5-hydroxylase activity of propranolol in a concentration-dependent manner. nih.gov Research with yeast expressing recombinant CYP2D6 has confirmed that this enzyme can catalyze both 4- and 5-ring-hydroxylation of propranolol. nih.gov The formation of 5-Hydroxy Propranolol, along with 4-hydroxypropranolol, is considered a major metabolic pathway catalyzed by CYP2D6. nih.govscielo.br
Regioselectivity and Stereoselectivity in Propranolol 5-Hydroxylation
The metabolism of propranolol by CYP enzymes exhibits both regioselectivity and stereoselectivity. Regioselectivity refers to the preference for hydroxylation at a specific position on the propranolol molecule. While 4-hydroxylation is generally the most abundant pathway, 5-hydroxylation is also a significant route. nih.gov The regioselectivity can be influenced by the specific CYP isoform involved and the substrate concentration. nih.gov
Stereoselectivity is also a key feature of propranolol metabolism. Propranolol is a racemic mixture of two enantiomers, (S)- and (R)-propranolol. Studies in rat liver microsomes have shown a preference for the 4- and 5-hydroxylation of the (S)-enantiomer over the (R)-enantiomer. nih.gov This indicates that the active site of the enzyme, likely a CYP2D subfamily isozyme, can distinguish between the two enantiomers. nih.gov The stereoselectivity can also differ depending on the specific metabolic position. nih.gov
Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT)-Mediated Glucuronidation of 5-Hydroxy Propranolol
Following its formation, 5-Hydroxy Propranolol undergoes phase II metabolism, primarily through glucuronidation. This reaction is catalyzed by Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs), a family of enzymes that conjugate glucuronic acid to the hydroxyl group of the substrate, increasing its water solubility and facilitating its excretion.
Identification and Characterization of Specific UGT Isoforms Catalyzing 5-Hydroxy Propranolol Glucuronidation (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2)
A number of UGT isoforms have been identified as being capable of catalyzing the glucuronidation of 5-Hydroxy Propranolol. nih.govnih.gov In a study examining 19 different human UGT enzymes, eight were found to be involved in this process: UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govnih.govresearchgate.netresearchgate.net Among these, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 were identified as the most active isoforms for the glucuronidation of 5-Hydroxypropranolol. fu-berlin.de While both the aromatic and aliphatic hydroxyl groups of hydroxypropranolols can potentially be glucuronidated in vitro, analysis of human urine samples suggests that aromatic-linked glucuronidation is the predominant pathway under physiological conditions. nih.govnih.gov
Stereoselective Glucuronidation of 5-Hydroxy Propranolol Diastereomers
Similar to its formation, the glucuronidation of 5-Hydroxy Propranolol also exhibits stereoselectivity. Studies have shown that the glucuronidation of racemic 5-Hydroxy Propranolol is stereoselective in the four most active UGTs: UGT1A7, UGT1A8, UGT1A9, and UGT2A1. fu-berlin.de A preference for the glucuronidation of (S)-5-Hydroxypropranolol was observed in incubations with UGT1A8, UGT1A9, and UGT2A1 enzyme bags. fu-berlin.de However, UGT1A7 did not show significant stereoselectivity towards racemic 5-Hydroxypropranolol. fu-berlin.de
Analysis of Aromatic vs. Aliphatic Glucuronidation Sites in 5-Hydroxy Propranolol
5-Hydroxy Propranolol possesses two potential sites for glucuronidation: the aromatic hydroxyl group on the naphthalene ring and the aliphatic hydroxyl group on the side chain. diva-portal.org In vitro studies have demonstrated that both the aromatic and aliphatic hydroxyl groups of hydroxypropranolols can indeed be glucuronidated. nih.govfu-berlin.denih.gov However, analyses of human urine samples following the administration of propranolol indicate that aromatic-linked glucuronidation is the preferred metabolic pathway under physiological conditions. nih.govnih.govresearchgate.net
The enzymatic basis for this conjugation has been extensively studied. A comprehensive screening of 19 different human uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes revealed that a specific subset is responsible for the glucuronidation of 5-Hydroxy Propranolol. nih.gov Eight distinct UGT isoforms were identified to be involved in this metabolic process. nih.govresearchgate.netresearchgate.net
Table 1: UGT Isoforms Involved in the Glucuronidation of 5-Hydroxy Propranolol This interactive table summarizes research findings on the specific UGT enzymes that catalyze the glucuronidation of 5-Hydroxy Propranolol.
| UGT Isoform | Activity Detected |
|---|---|
| UGT1A1 | Yes |
| UGT1A3 | Yes |
| UGT1A7 | Yes |
| UGT1A8 | Yes |
| UGT1A9 | Yes |
| UGT1A10 | Yes |
| UGT2A1 | Yes |
| UGT2A2 | Yes |
Data sourced from studies identifying the activity of 19 human UGT enzymes. nih.govresearchgate.netresearchgate.net
To distinguish between the aromatic and aliphatic glucuronide isomers, which can be challenging as they are not easily differentiated by tandem mass spectrometry alone, chemical derivatization techniques are employed. diva-portal.org Specifically, the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatizing agent allows for the successful differentiation between the aromatic and aliphatic O-glucuronides of hydroxypropranolol when analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.orgnih.gov
Other Conjugation Pathways of 5-Hydroxy Propranolol Metabolites
In addition to glucuronidation, sulfation represents another critical Phase II conjugation pathway for hydroxylated metabolites of propranolol. researchgate.netnih.gov 5-hydroxypropranolol sulfate (B86663) is recognized as a principal metabolite that is excreted in the urine. biosynth.com While much of the detailed research has focused on the related metabolite, 4-hydroxypropranolol, the findings are considered relevant to other hydroxy isomers. For 4-hydroxypropranolol, sulfation is a key elimination pathway alongside glucuronidation. researchgate.netnih.gov Studies investigating the specific enzymes involved have implicated sulfotransferase (SULT) isoforms, particularly SULT1A3, in the sulfation of hydroxypropranolol. pharmgkb.org This suggests a likely mechanism for the conjugation of 5-Hydroxy Propranolol as well.
Inter-Enzyme Interactions and Modulatory Effects in Propranolol and 5-Hydroxy Propranolol Metabolism
The formation of 5-Hydroxy Propranolol is a primary result of Phase I metabolism, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. caymanchem.comtebubio.commdpi.com This metabolite is then a substrate for Phase II conjugation by UGT enzymes. nih.gov Traditionally, Phase I and Phase II enzymes were thought to work separately; however, emerging evidence reveals functional protein-protein interactions between them that can alter their enzymatic activities. nih.govresearchgate.net These interactions occur on the endoplasmic reticulum membrane where both enzyme families are located. nih.govresearchgate.net
Remarkable research findings demonstrate that the interaction between CYP2D6 and specific UGT isoforms significantly modulates the rate of 5-Hydroxy Propranolol formation. mdpi.comnih.gov In a co-expression model system, the presence of certain UGTs was found to substantially increase the catalytic activity of CYP2D6. mdpi.com Specifically, the co-expression of CYP2D6 with UGT1A7, UGT1A8, and UGT1A9 led to a dramatic increase in the production of 5-Hydroxy Propranolol from propranolol. mdpi.com
Table 2: Modulatory Effect of UGT Co-expression on CYP2D6-mediated 5-Hydroxy Propranolol Formation This interactive table presents data on the fold-increase in 5-Hydroxy Propranolol production when CYP2D6 is co-expressed with specific UGT isoforms, compared to the activity of CYP2D6 alone.
| UGT Isoform Co-expressed with CYP2D6 | Fold Increase in 5-Hydroxy Propranolol Production |
|---|---|
| UGT1A7 | 8.4 |
| UGT1A8 | 4.8 |
| UGT1A9 | 5.8 |
| UGT2A1 | No significant change |
Data derived from a study investigating functional interactions between human CYP2D6 and four human UGTs. mdpi.com
This interaction appears to be mutual and complex. While the presence of UGT1A7, UGT1A8, and UGT1A9 enhances the hydroxylation activity of CYP2D6, the co-expression of CYP2D6 was found to completely suppress the glucuronidation activity of all four tested UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1). nih.govfu-berlin.de These findings indicate that the functional association between P450 and UGT enzymes serves as a novel post-translational factor that can influence inter-individual differences in drug metabolism. nih.gov
Biocatalytic and Chemoenzymatic Synthesis of 5 Hydroxy Propranolol
Enzymatic Approaches for Selective 5-Hydroxylation of Propranolol (B1214883)
Enzymatic C-H bond oxyfunctionalization presents a powerful strategy for the synthesis of hydroxylated drug metabolites. tecan.com Unspecific peroxygenases (UPOs) and engineered cytochrome P450 monooxygenases are at the forefront of these efforts, demonstrating the potential for highly regioselective hydroxylation of propranolol. acs.orgnih.gov
Utilization of Unspecific Peroxygenases (UPOs) from Fungi (e.g., Agrocybe aegerita) for 5-Hydroxy Propranolol Production
Unspecific peroxygenases (UPOs), particularly from the fungus Agrocybe aegerita (now known as Cyclocybe aegerita), have been identified as effective biocatalysts for the selective hydroxylation of propranolol to 5-hydroxy propranolol. acs.orguniprot.org These heme-thiolate enzymes can catalyze the mono(per)oxygenase reaction, inserting an oxygen atom from hydrogen peroxide into a C-H bond. acs.orgencyclopedia.pub
The native UPO from A. aegerita (AaeUPO) demonstrates a remarkable regioselectivity for the C5 position of the naphthalene (B1677914) ring of propranolol, producing 5-hydroxy propranolol with 91% regioselectivity. enzox2.eu This is a significant advantage over other enzymatic systems, such as engineered P450s, which can produce a mixture of hydroxylated and dealkylated products. acs.org The catalytic cycle of UPOs combines features of both heme peroxidases and cytochrome P450s, allowing them to perform these challenging oxyfunctionalization reactions. researchgate.netresearchgate.net
Research has shown that AaeUPO and its evolved variants can effectively convert propranolol into its 5-hydroxy metabolite, providing a direct and cleaner route compared to traditional chemical methods. acs.orgresearchgate.netresearchgate.net The reaction is typically performed in an aqueous buffer at a neutral pH and room temperature, highlighting the mild conditions of this biocatalytic approach. acs.orgrsc.org
| Enzyme Variant | Origin/Development | Key Characteristics | Reference |
|---|---|---|---|
| AaeUPO (Wild-Type) | Agrocybe aegerita | 91% regioselectivity for 5-hydroxy propranolol. | enzox2.eu |
| PaDa-I | Evolved from AaeUPO | Secretion mutant with four mutations in the signal peptide and five in the mature protein. | acs.org |
| JaWa | Evolved from PaDa-I | Contains G241D-R257K mutations, increased ratio of peroxygenative to peroxidative activity. | acs.org |
| SoLo | Evolved from JaWa | Engineered for high-efficiency, selective synthesis of 5-hydroxy propranolol with 99% regioselectivity. | acs.orgnih.govmdpi.com |
Directed Evolution and Protein Engineering of Biocatalysts for Enhanced Catalytic Efficiency and Regioselectivity in 5-Hydroxy Propranolol Synthesis
Directed evolution and protein engineering have been instrumental in tailoring biocatalysts for the specific and efficient synthesis of 5-hydroxy propranolol. acs.org Through iterative rounds of mutagenesis and screening, researchers have significantly improved the catalytic properties of UPOs.
A notable example is the development of the 'SoLo' variant from the wild-type AaeUPO. acs.orgnih.govmdpi.com This was achieved through a combination of focused mutagenesis, DNA recombination in yeast, and a specific high-throughput screening assay for 5-hydroxy propranolol synthesis. acs.org The resulting SoLo variant, which contains four mutations in its signal peptide and eight in the mature protein, exhibited a catalytic efficiency enhanced by two orders of magnitude and an exceptional 99% regioselectivity for the desired product. acs.orgresearchgate.net This engineering effort was guided by a structure-guided evolution approach aimed at minimizing unwanted side reactions, such as phenoxyl radical coupling. tecan.com
Protein engineering has also been applied to other enzymes, like the soluble bacterial cytochrome P450-BM3, to function as "artificial" peroxygenases. acs.org While these engineered P450s could hydroxylate propranolol, they often produced a mixture of metabolites, including 4'-hydroxypropranolol and the dealkylation product desisopropylpropranolol, with lower amounts of 5-hydroxy propranolol. acs.orgnih.gov This highlights the superior regioselectivity of the evolved UPO variants for this specific transformation.
| Enzyme Variant | Key Mutations | Impact | Reference |
|---|---|---|---|
| JaWa | G241D, R257K | Increased ratio of peroxygenative to peroxidative activity. | acs.org |
| SoLo | Contains mutations from PaDa-I and JaWa, plus additional mutations. | Two-order-of-magnitude increase in catalytic efficiency and 99% regioselectivity for 5-hydroxy propranolol. | acs.org |
| Fett mutant | A77L | Narrowed heme channel, which was beneficial for terminal hydroxylation of linear fatty acids but suppressed activity on propranolol. | d-nb.info |
Application of Computational Simulations and Molecular Modeling in Biocatalyst Design for 5-Hydroxylation
Computational simulations and molecular modeling have played a crucial role in understanding and guiding the engineering of biocatalysts for 5-hydroxylation of propranolol. acs.org Techniques like Protein Energy Landscape Exploration (PELE) have been used to study the diffusion of propranolol to the active site of different UPO variants at an atomic level. acs.org
These simulations revealed that the binding energies and distances between the substrate and the enzyme's reactive heme center correlate with the experimentally determined Michaelis constant (Km). acs.org For instance, computational analysis of the AaeUPO, PaDa-I, JaWa, and SoLo variants showed differences in how propranolol interacts with the active site, providing a rationale for the observed differences in their catalytic activities. acs.org The modeling helped to elucidate how specific mutations reshaped the active site, leading to enhanced oxyfunctionalization activity. nih.gov
By combining computational design with directed evolution, researchers have been able to create biocatalysts with significantly improved properties for the synthesis of 5-hydroxy propranolol. acs.org This synergy allows for a more rational approach to enzyme engineering, reducing the need for extensive random screening and accelerating the development of highly efficient and selective biocatalysts. nih.govrsc.org
Development of Chemoenzymatic Strategies for 5-Hydroxy Propranolol Synthesis
While direct enzymatic hydroxylation is a primary focus, chemoenzymatic strategies offer alternative routes to enantiomerically pure propranolol and its derivatives. These methods typically involve a combination of chemical steps and enzymatic resolutions.
One such approach utilizes lipase-catalyzed kinetic resolution of a racemic intermediate. researchgate.netdntb.gov.ua For example, a racemic secondary alcohol, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, can be synthesized chemically and then resolved using a lipase (B570770) to separate the enantiomers. researchgate.net This enzymatic transesterification, often using vinyl acetate (B1210297) as an acyl donor, can achieve high enantioselectivity. researchgate.net The resulting enantiopure chlorohydrin can then be chemically converted to the desired enantiomer of propranolol. rsc.org While this specific strategy has been demonstrated for the synthesis of (R)- and (S)-propranolol, the principle could be adapted for the synthesis of hydroxylated derivatives by starting with an appropriately functionalized precursor.
Another chemoenzymatic route involves the asymmetric reduction of a prochiral ketone using a recombinant alcohol dehydrogenase. rsc.org This method also yields a chiral building block that can be further elaborated chemically to produce enantiomerically enriched β-blockers. These strategies highlight the versatility of combining enzymatic and chemical methods to access chiral pharmaceuticals and their metabolites.
Optimization of Reaction Conditions and Scalability of Biocatalytic Processes for 5-Hydroxy Propranolol Production
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the biocatalytic production of 5-hydroxy propranolol and for ensuring the scalability of the process. A key challenge in using peroxygenases is their susceptibility to inactivation by high concentrations of hydrogen peroxide (H₂O₂). acs.orgacs.org
To overcome this, an in situ H₂O₂ generation system has been successfully coupled with the UPO-catalyzed reaction. acs.org This system often involves a bienzymatic cascade, for instance, using alcohol oxidase and formaldehyde (B43269) dismutase to generate H₂O₂ from methanol. acs.org This strategy maintains a low, steady concentration of H₂O₂, which minimizes enzyme inactivation and allows for significantly higher total turnover numbers (TTNs), reaching up to 264,000. tecan.comresearchgate.net
Further optimization involves adjusting parameters such as pH, temperature, enzyme and substrate concentrations, and the use of cosolvents or additives. acs.orgcsic.es For example, the addition of ascorbic acid can help to reduce the formation of unwanted side-products by quenching phenoxyl radicals that can lead to polymerization. acs.org
Pharmacological Profile of 5 Hydroxy Propranolol As an Active Metabolite
Assessment of 5-Hydroxy Propranolol's Beta-Adrenergic Receptor Antagonist Activity
5-Hydroxy Propranolol (B1214883) is recognized as a pharmacologically active metabolite of propranolol. nih.govcaymanchem.com Its activity is characterized by its function as a beta-adrenergic receptor antagonist. medchemexpress.combiosynth.com Research has demonstrated that 5-Hydroxy Propranolol exerts beta-blocking properties. nih.govacs.org
Studies involving binding assays have provided specific insights into its mechanism. 5-Hydroxy Propranolol competes for the binding of dihydroalprenolol-3H, a known radioligand, to both β1 and β2-adrenergic receptor sites on turkey and leopard frog erythrocyte membranes, respectively. acs.org This competitive binding indicates that it acts directly at the receptor site. Further investigation has shown that 5-Hydroxy Propranolol does not stimulate basal adenylate cyclase activity, suggesting it is devoid of intrinsic sympathomimetic activity (ISA). acs.org Its action is confined to receptor antagonism rather than affecting the catalytic component of the β-adrenergic receptor-adenylate cyclase complex. acs.org Binding inhibition curve analysis confirms that 5-Hydroxy Propranolol is a non-selective beta-blocker, meaning it targets both β1 and β2 receptors. acs.org
Comparative Analysis of Pharmacological Activity with Parent Propranolol
When compared to its parent compound, 5-Hydroxy Propranolol exhibits a similar but slightly attenuated pharmacological profile. Studies have consistently found its potency as a beta-blocker to be slightly less than that of propranolol. acs.org This is reflected in its binding affinity for beta-adrenergic receptors; analysis indicates it has a slightly lower affinity for both β1 and β2 receptors compared to propranolol. acs.org
The pharmacological activity of propranolol's hydroxylated metabolites varies depending on the position of the hydroxyl group on the naphthalene (B1677914) ring. For instance, 4-hydroxypropranolol, another major metabolite, is reported to be of similar or equipotent beta-blocking activity to propranolol itself. nih.govmedchemexpress.commdpi.com In contrast, 7-hydroxy propranolol has been shown to have a relative potency of 0.95 compared to propranolol. caymanchem.com The activity of 5-Hydroxy Propranolol, while significant, is demonstrably less pronounced than that of both its parent drug and the 4-hydroxy metabolite. acs.org
Comparative Beta-Adrenergic Antagonist Potency
| Compound | Relative Potency Compared to Propranolol | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) |
|---|---|---|---|
| Propranolol | Baseline | Non-selective (β1/β2) drugbank.com | None auctoresonline.org |
| 5-Hydroxy Propranolol | Slightly less potent acs.org | Non-selective (β1/β2) acs.org | None acs.org |
| 4-Hydroxypropranolol | Equipotent / Similar potency nih.govmedchemexpress.com | Non-selective (β1/β2) medchemexpress.com | Present nih.gov |
| 7-hydroxy Propranolol | 0.95 caymanchem.com | Non-selective (β1/β2) caymanchem.com | Not specified |
Preclinical Research on the Disposition and Metabolism of 5 Hydroxy Propranolol
In Vitro Metabolic Studies in Isolated Enzyme Systems and Cellular Models
In vitro studies, utilizing isolated enzymes and cellular systems, provide a foundational understanding of a compound's metabolic pathways in a controlled environment. These models are instrumental in identifying the key enzymes responsible for metabolic transformations and predicting potential drug-drug interactions.
Investigations in Human and Animal Liver Microsomes for 5-Hydroxy Propranolol (B1214883) Formation and Further Metabolism
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Studies using human and animal liver microsomes have been crucial in elucidating the formation of 5-hydroxy propranolol from its parent compound, propranolol, and its subsequent metabolic transformations.
The formation of 5-hydroxy propranolol is a result of aromatic hydroxylation of the propranolol molecule. Research has shown that in human liver microsomes, this reaction, along with 4-hydroxylation, occurs in the presence of NADPH and oxygen. nih.gov The primary enzyme implicated in both 4- and 5-hydroxylation of propranolol is cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net However, evidence suggests that other P450 isoenzymes may also contribute to the formation of these metabolites. nih.gov
Further metabolism of 5-hydroxy propranolol primarily involves conjugation reactions, which increase the water solubility of the compound, facilitating its excretion. Glucuronidation, the attachment of glucuronic acid, is a major pathway. Studies have identified several uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of 5-hydroxy propranolol in human liver microsomes. nih.gov Specifically, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 have been shown to be involved in this process. nih.gov Interestingly, while in vitro incubations with human liver microsomes can produce two diastereomeric glucuronides of 5-hydroxy propranolol, only the (R)-diastereomer is typically found in urine samples. nih.gov
Species differences in metabolism are also evident from microsomal studies. For instance, research comparing human and Japanese monkey liver microsomes revealed reversed enantioselectivity in the 5-hydroxylation of propranolol, a difference attributed to the properties of their respective CYP2D enzymes. researchgate.net In fetal sheep liver, 5-hydroxy propranolol constituted a smaller percentage of the metabolites compared to 4-hydroxy propranolol, and these metabolites were predominantly present as conjugates. nih.gov
Table 1: Key Enzymes Involved in 5-Hydroxy Propranolol Metabolism in Liver Microsomes
| Metabolic Step | Enzyme(s) | Species | Key Findings |
|---|---|---|---|
| Formation (5-hydroxylation of Propranolol) | CYP2D6, other P450s nih.govresearchgate.net | Human | CYP2D6 is the primary enzyme, but others contribute. nih.gov |
| Formation (5-hydroxylation of Propranolol) | CYP2D subfamily researchgate.net | Monkey | Reversed enantioselectivity compared to humans. researchgate.net |
| Further Metabolism (Glucuronidation) | UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2A1, 2A2 nih.gov | Human | Multiple UGTs are involved in conjugation. nih.gov |
Application of Co-expression Systems (e.g., Yeast, HepG2 cells) for Elucidating 5-Hydroxy Propranolol Metabolic Pathways
Co-expression systems, where specific drug-metabolizing enzymes are expressed in cell lines like yeast or HepG2 cells, offer a more controlled environment to study the function of individual enzymes. These systems have been instrumental in confirming the roles of specific CYPs and UGTs in the metabolism of propranolol and its metabolites.
Studies utilizing diploid yeast strains co-expressing human CYP2D6 and various UGTs have provided insights into the interplay between phase I and phase II metabolism. mdpi.com For example, the co-expression of UGT1A7, UGT1A8, and UGT1A9 with CYP2D6 significantly increased the production of 5-hydroxypropranolol by factors of 8.4, 4.8, and 5.8, respectively, compared to cells expressing only CYP2D6. mdpi.com This suggests a synergistic effect where the subsequent glucuronidation by UGTs enhances the initial hydroxylation by CYP2D6. mdpi.com
These cellular models allow for a detailed examination of the metabolic cascade, from the initial formation of 5-hydroxy propranolol to its subsequent conjugation, providing a clearer picture of the metabolic pathways than what might be observed in more complex systems like liver microsomes.
In Vivo Metabolic Studies in Animal Models
While in vitro studies provide valuable mechanistic information, in vivo studies in animal models are essential to understand the disposition and metabolism of a compound within a complete biological system. These studies account for the complex interplay of absorption, distribution, metabolism, and excretion that occurs in a living organism.
Research on 5-Hydroxy Propranolol Metabolism and Disposition in Rodent Models
Rodent models, particularly rats, are frequently used in preclinical drug metabolism studies. Research in rats has shown that propranolol is extensively metabolized, with hydroxylation of the naphthalene (B1677914) ring being a key pathway. nih.govphysiology.org The formation of 5-hydroxypropranolol has been identified in rats, although often as a less abundant metabolite compared to 4-hydroxypropranolol. wiley.com
Studies investigating the stereoselective metabolism of propranolol in rat hepatic microsomes have demonstrated that the metabolic rates of the R(+) and S(-) enantiomers can be influenced by inducing agents like β-naphthoflavone (BNF) and phenobarbital (B1680315) (PB). nih.gov This suggests that different cytochrome P450 isozymes, with varying affinities for the propranolol enantiomers, are involved. nih.gov While these studies focus on the parent drug, the findings have implications for the formation of its hydroxylated metabolites, including 5-hydroxy propranolol. The disposition of propranolol and its metabolites in mice has also been investigated, revealing preferential uptake of the l-isomer into the brain and heart tissue. pharmaseedltd.com
Characterization of 5-Hydroxy Propranolol Disposition and Clearance in Specific Animal Models (e.g., Dog)
The dog is another important animal model in preclinical research. Studies in anesthetized normotensive dogs have shown that 5-hydroxy propranolol itself possesses antihypertensive and beta-blocking properties. nih.gov When administered intravenously to dogs, 4'-hydroxypropranolol, a related metabolite, was found to be cleared rapidly, primarily through metabolism to sulfate (B86663) and glucuronic acid conjugates. nih.gov Although this study did not directly investigate 5-hydroxy propranolol, it provides a model for how hydroxylated propranolol metabolites are handled in this species, suggesting that conjugation is a major clearance mechanism. The high clearance and large volume of distribution observed for 4'-hydroxypropranolol in dogs may explain the low plasma levels of hydroxylated metabolites seen during propranolol therapy. nih.gov
Stereoselective Disposition Studies of 5-Hydroxy Propranolol in Animal Models
The stereochemistry of a drug can significantly influence its metabolic fate. Propranolol is administered as a racemic mixture of two enantiomers, (R)-(+)-propranolol and (S)-(-)-propranolol. The formation of 5-hydroxy propranolol can also be stereoselective.
In rabbits, the stereoselectivity of propranolol's kinetics was found to be dose-dependent. nih.gov At high oral doses, the clearance of (S)-(-)-propranolol becomes saturated in the liver, leading to a higher area under the curve (AUC) for this enantiomer. nih.gov While this study focused on the parent drug, it highlights the potential for stereoselective metabolism that would also affect the formation of its metabolites.
Research in rats has also demonstrated stereoselective metabolism of propranolol enantiomers in liver microsomes, with different enzyme inducers affecting the metabolic rates of the R(+) and S(-) forms differently. nih.gov In dogs, the formation and renal clearance of the sulfate conjugate of 4'-hydroxypropranolol were found to be stereoselective in favor of the R-enantiomer. nih.gov This finding for a closely related metabolite suggests that the disposition and clearance of 5-hydroxy propranolol and its conjugates in animal models are also likely to exhibit stereoselectivity.
Analytical Methodologies for the Quantitative and Qualitative Assessment of 5 Hydroxy Propranolol in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Metabolic Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the metabolic profiling of Propranolol (B1214883) and its derivatives, including 5-Hydroxy Propranolol. Its high sensitivity and selectivity make it ideal for identifying and quantifying metabolites in complex biological samples. fu-berlin.de
In metabolic studies, LC-MS/MS is instrumental in elucidating the glucuronidation pathways of 5-Hydroxy Propranolol. For instance, researchers have utilized LC-MS/MS to identify and separate diastereomeric glucuronides of 5-Hydroxypropranolol in human urine and in vitro samples from human liver microsomes (HLMs). nih.govmdpi.com These studies have successfully identified multiple UGT enzymes, such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, as being involved in the glucuronidation of 5-Hydroxy Propranolol. mdpi.com
The application of LC-MS/MS extends to the simultaneous quantification of Propranolol and its metabolites. A sensitive and reliable LC-MS/MS method was developed for the concurrent measurement of Propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in the plasma of infants. nih.govrsc.orgresearchgate.netrsc.org This method, utilizing a one-step protein precipitation for sample preparation, achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for the hydroxylated metabolites. nih.govrsc.org
Furthermore, LC-MS/MS analysis, particularly with techniques like two-dimensional liquid chromatography coupled with triple quadrupole mass spectrometry (2D-LC-QQQ-MS/MS), has been employed to investigate the chiral shifts in Propranolol metabolism. medchemexpress.com The structural confirmation of metabolites is often achieved using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS). fu-berlin.de
Table 1: LC-MS/MS Parameters for 5-Hydroxy Propranolol Analysis
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Agilent Technologies 1290 II Infinity HPLC coupled with an Agilent 6495 triple quadrupole mass spectrometer. | mdpi.com |
| Column | Agilent Poroshell phenyl hexyl column (100 mm × 3.0 mm, 1.9 μm). | mdpi.com |
| Mobile Phase | Gradient elution with water (0.1% formic acid, 10 mM ammonium (B1175870) formate) and acetonitrile (B52724) (0.1% formic acid, 10% water, 10 mM ammonium formate). | mdpi.com |
| Flow Rate | 0.4 mL/min. | mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI). | rsc.orgresearchgate.net |
| Detection | Multiple Reaction Monitoring (MRM). | researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 5-Hydroxy Propranolol in various research settings. acs.org HPLC methods, often coupled with UV or fluorescence detection, provide reliable and reproducible results for the analysis of Propranolol and its metabolites. asianpubs.org
Several HPLC methods have been developed and validated for the determination of Propranolol and its major metabolite, 4-hydroxypropranolol, in human plasma. rsc.org One such method utilized a reversed-phase C18 column with a mobile phase consisting of ammonium acetate (B1210297) buffer and acetonitrile. asianpubs.org Another method employed a mixture of acetonitrile and phosphate (B84403) buffer (pH 4.5) for the separation of Propranolol and an internal standard.
In a study focused on the selective synthesis of 5'-Hydroxypropranolol, HPLC was used for the quantification of the product. The separation was achieved on a Waters Xterra RP18 column with an isocratic mobile phase of acetonitrile and water containing trifluoroacetic acid. acs.org Another HPLC method for determining Propranolol in human plasma involved a mobile phase of 10 mM ammonium acetate, acetonitrile, and TEA, with UV detection at 210 nm. asianpubs.org
Table 2: HPLC Conditions for 5-Hydroxy Propranolol Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Waters Xterra RP18 (4.6 × 150 mm, 3.5 μm). | acs.org |
| Mobile Phase | Isocratic; Acetonitrile and water with 5% ACN and 0.1% trifluoroacetic acid. | acs.org |
| Flow Rate | 1.0 mL/min. | acs.org |
| Detection | Photo Diode Array (PDA) detector at 280 nm. | acs.org |
| Column | Merck, purosphere C18 (150 mm × 4.6 mm i.d.). | asianpubs.org |
| Mobile Phase | 10 mM ammonium acetate: acetonitrile: TEA (70:30:0.01 % v/v/v). | asianpubs.org |
| Flow Rate | 1.5 mL/min. | asianpubs.org |
| Detection | UV detection at 210 nm. | asianpubs.org |
Development and Application of Other Chromatographic and Spectrometric Techniques in 5-Hydroxy Propranolol Research
Beyond conventional HPLC and LC-MS/MS, other chromatographic and spectrometric techniques have been explored for the analysis of Propranolol and its metabolites. High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the estimation of Propranolol Hydrochloride in bulk drug and tablet formulations. nih.gov This method involves separation on TLC plates and densitometric scanning for quantification. nih.gov
Spectrophotometric methods have also been reported for the determination of Propranolol. One such method is based on the reaction of the chloride ion in Propranolol Hydrochloride with mercuric thiocyanate, leading to the formation of a colored complex that can be measured spectrophotometrically at 454 nm. clinicsearchonline.org
Dispersive solid-phase microextraction (DSPME) coupled with HPLC has been utilized for the pre-concentration and determination of Propranolol in environmental and urine samples. chemmethod.com This technique employs a sorbent, such as Fe3O4 @SWCNTs-COOH nanocomposites, to extract the analyte prior to chromatographic analysis. chemmethod.com
Method Validation and Quantification Strategies for 5-Hydroxy Propranolol in Research Samples
The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated in 5-Hydroxy Propranolol research. Validation is typically performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netresearchgate.net
Key validation parameters include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability. nih.govrsc.orgresearchgate.net For instance, in an LC-MS/MS method for Propranolol and its metabolites, linearity was established over a specific concentration range, and the intra-day and inter-day precisions were found to be less than 7.1%, with relative errors under 9.8%. nih.govrsc.org
Quantification is often achieved using an internal standard to correct for variations in sample preparation and instrument response. Bisoprolol and deuterium-labeled Propranolol (propranolol-d7) have been used as internal standards in LC-MS/MS methods. rsc.orgresearchgate.netosti.gov Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
The lower limit of quantification (LLOQ) is a crucial parameter, especially for low-concentration metabolites. For 5-Hydroxy Propranolol, LLOQs in the range of 0.2 ng/mL have been achieved in plasma samples using LC-MS/MS. nih.govrsc.orgresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are determined to establish the sensitivity of the method. nih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 5-Hydroxy Propranolol, and how can researchers model these pathways in vitro?
- Answer: 5-Hydroxy Propranolol is a major metabolite of propranolol, generated via cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. To model this metabolism in vitro, researchers can use hepatic microsomal preparations or recombinant CYP2D6 enzyme systems. Incubation conditions should mimic physiological pH (7.4) and temperature (37°C), with NADPH as a cofactor. Analytical methods like HPLC or LC-MS/MS are recommended to quantify metabolite formation .
Q. What analytical techniques are recommended for quantifying 5-Hydroxy Propranolol in biological samples?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (290 nm) is a validated method for quantifying 5-Hydroxy Propranolol. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Sample preparation should include protein precipitation (e.g., using methanol) and filtration (0.7 μm) to remove particulates. Calibration curves should be constructed using spiked matrices to account for matrix effects .
Q. What are the recommended storage conditions to maintain the stability of 5-Hydroxy Propranolol in laboratory settings?
- Answer: 5-Hydroxy Propranolol in powder form should be stored at -20°C, while solutions (e.g., in DMSO or ethanol) require storage at -80°C. Stability testing under varying pH and light conditions is critical, as propranolol derivatives degrade under illumination. Use amber vials for light-sensitive experiments and validate stability over time via repeated HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to account for pH-dependent stability of 5-Hydroxy Propranolol in transdermal delivery studies?
- Answer: Use Franz diffusion cells with ex vivo skin models (e.g., rat abdominal skin) to assess pH-dependent permeation. Propranolol derivatives exhibit first-order degradation kinetics under acidic/basic conditions; thus, buffer systems (pH 4.5–8.0) should be tested. Monitor degradation using UV spectrophotometry and calculate permeability coefficients (logP) to identify optimal pH ranges for stability and absorption .
Q. What methodologies are effective in resolving contradictions regarding the role of 5-Hydroxy Propranolol in Notch signaling pathway modulation?
- Answer: To validate Notch pathway involvement, employ siRNA knockdown of Notch3/Hes1 in pericytes and compare outcomes with propranolol-treated cells. Use RT-PCR and Western blotting to quantify mRNA and protein levels. Dose-response experiments (e.g., 0–320 μM propranolol) with CCK-8/BrdU assays can clarify concentration-dependent effects. Statistical analysis (SPSS, ANOVA) should confirm reproducibility across biological replicates .
Q. How should dose-response studies be designed to determine the optimal concentration of 5-Hydroxy Propranolol for inhibiting pericytes in hemangioma models?
- Answer: Use in vitro hemangioma-derived pericyte cultures treated with escalating concentrations (e.g., 10–320 μM) over 24–72 hours. Assess viability via CCK-8 and proliferation via BrdU labeling. For in vivo validation, administer 5-Hydroxy Propranolol intraperitoneally in xenograft models and measure tumor regression histologically. Include positive controls (e.g., parent propranolol) and statistical power analysis to ensure sample adequacy .
Q. What strategies can be employed to differentiate the effects of 5-Hydroxy Propranolol from its parent compound in in vivo studies?
- Answer: Co-administer CYP2D6 inhibitors (e.g., quinidine) to block propranolol metabolism and isolate 5-Hydroxy Propranolol effects. Use pharmacokinetic profiling (LC-MS/MS) to measure plasma and tissue concentrations of both compounds. Comparative studies should include hemodynamic measurements (e.g., hepatic venous pressure gradient) and pathway-specific biomarkers (e.g., Notch3) .
Q. How can researchers address variability in 5-Hydroxy Propranolol's pharmacokinetic profile due to CYP2D6 polymorphisms?
- Answer: Genotype subjects for CYP2D6 variants (e.g., *3, *4 alleles) prior to enrollment. Use stratified randomization in clinical trials to compare metabolite levels between extensive and poor metabolizers. In vitro, employ human hepatocytes from donors with known CYP2D6 activity to model inter-individual variability. Adjust dosing regimens based on pharmacokinetic simulations (e.g., NONMEM software) .
Methodological Considerations
- Data Contradiction Analysis: For conflicting results (e.g., propranolol’s efficacy in depression or asthma), conduct meta-analyses with subgroup stratification (dosage, patient demographics) and sensitivity testing to identify confounding variables .
- Experimental Design: Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Include negative controls (vehicle-only) and blinded assessments to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
